molecular formula C28H26N4O4 B2805878 7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione CAS No. 1359176-17-2

7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione

货号: B2805878
CAS 编号: 1359176-17-2
分子量: 482.54
InChI 键: AASFJKHJMUMAOP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H26N4O4 and its molecular weight is 482.54. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

1359176-17-2

分子式

C28H26N4O4

分子量

482.54

IUPAC 名称

3-(3-phenylpropyl)-7-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C28H26N4O4/c1-18(2)35-22-13-10-20(11-14-22)25-30-26(36-31-25)21-12-15-23-24(17-21)29-28(34)32(27(23)33)16-6-9-19-7-4-3-5-8-19/h3-5,7-8,10-15,17-18H,6,9,16H2,1-2H3,(H,29,34)

InChI 键

AASFJKHJMUMAOP-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCCC5=CC=CC=C5

溶解度

not available

产品来源

United States

常见问题

Q. What are the recommended synthetic routes for this compound, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the preparation of quinazoline-dione and oxadiazole precursors. Key steps include:

  • Coupling Reactions : Use of nucleophilic substitution or condensation to attach the oxadiazole moiety to the quinazoline core.
  • Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reaction efficiency due to their ability to stabilize intermediates .
  • Base Catalysis : Sodium hydride or potassium carbonate facilitates deprotonation and accelerates coupling reactions .
  • Purification : Column chromatography or recrystallization in ethanol/methanol is critical for isolating high-purity products .
    Critical Parameters : Reaction temperature (60–100°C), stoichiometric ratios (1:1.2 for nucleophilic reagents), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How should researchers characterize the molecular structure of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic techniques is essential:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent connectivity and regiochemistry. For example, the oxadiazole proton environment appears as distinct singlet(s) in ¹H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and isotopic patterns, especially for bromine/fluorine substituents in analogs .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ confirm the presence of carbonyl groups in the quinazoline-dione core .
  • HPLC-PDA : Purity assessment (>95%) with a C18 column and acetonitrile/water gradient .

Q. What in vitro assays are appropriate for preliminary biological activity screening?

Methodological Answer: Initial screening should focus on target-agnostic assays:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .
  • Anticancer Potential : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations, with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, measuring activity reduction at varying compound concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing isopropoxy with methoxy or halogen groups) to assess effects on potency .
  • Bioisosteric Replacement : Substitute the oxadiazole ring with triazole or thiadiazole to evaluate target selectivity .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding or hydrophobic interactions .
  • In Vivo Correlation : Compare in vitro IC₅₀ values with in vivo efficacy in rodent models to prioritize lead candidates .

Q. What strategies address discrepancies in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and assay protocols (e.g., RPMI-1640 media, 48-hour incubation) .
  • Stability Testing : Evaluate compound integrity under assay conditions (e.g., pH 7.4 buffer, 37°C) via HPLC to rule out degradation artifacts .
  • Orthogonal Assays : Confirm activity using alternative methods (e.g., apoptosis flow cytometry alongside MTT assays) .

Q. What pharmacokinetic challenges are anticipated, and how can they be addressed?

Methodological Answer:

  • Solubility Limitations : Use co-solvents (e.g., PEG-400) or nanoformulation to enhance aqueous solubility for in vivo administration .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., oxadiazole ring cleavage) and guide structural stabilization .
  • Plasma Protein Binding : Equilibrium dialysis to measure free fraction, informing dose adjustments for efficacy .

Q. How can computational modeling predict target interactions and guide experimental design?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to screen against kinase or protease targets (e.g., EGFR, PARP), prioritizing poses with strong binding energies (<-8 kcal/mol) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residue interactions (e.g., π-π stacking with phenylpropyl groups) .
  • ADMET Prediction : Tools like SwissADME predict blood-brain barrier permeability or CYP450 inhibition, reducing late-stage attrition .

体外研究产品的免责声明和信息

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